![molecular formula C13H11ClO4 B091059 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15851-87-3](/img/structure/B91059.png)
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions. A common method includes:
Reactants: 4-chlorobenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: Often an alcohol like ethanol or methanol.
Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are critical for optimizing the synthesis process.
Chemical Reactions Analysis
Formation via Ene-Amine Intermediate
The compound is synthesized by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with 4-chloroaniline in trimethyl orthoformate under reflux. This produces the ene-amine intermediate, which undergoes thermal cyclization in diphenylether at 240°C to yield 6-chloroquinolin-4-ol (55% yield) .
Reaction Conditions | Yield | Product |
---|---|---|
Trimethyl orthoformate, reflux | 70% | Ene-amine intermediate |
Diphenylether, 240°C, 30 min | 55% | 6-Chloroquinolin-4-ol |
Mechanistic Pathway
The cyclization involves:
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Keto-enol tautomerization of the dioxane-dione ring.
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Electrophilic attack by the enol oxygen at the ortho-position of the 4-chlorophenyl group.
Primary Alkylamines
Reactions with primary amines (e.g., methylamine, ethylamine) in CH₂Cl₂ at room temperature yield 5-[(alkylamino)(cyano)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones (Fig. 1A). These products form via nucleophilic addition of the amine to the electrophilic methylidene carbon, followed by cyanide migration .
Key Data:
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Yields: 85–95%
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Selectivity: >90% for monosubstituted products
Secondary Alkylamines
Secondary amines (e.g., dimethylamine) induce divergent pathways:
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Dithiazole Formation : 5-(4-dialkylamino-5H-1,2,3-dithiazol-5-ylidene) derivatives form (0–60% yield) .
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Sulfide Byproducts : Bis(dialkylamino) sulfides (R₂N–S–NR₂) and sulfur are generated as side products.
Diamines and Cyclic Amines
Reactions with trans-1,2-diaminocyclohexane produce bicyclic derivatives:
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5-(Octahydro-2H-benzimidazol-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (yield: 65%) .
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5-[3,4-Dihydroquinazolin-2(1H)-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (yield: 72%) .
Proposed Pathways for Amine Reactions
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Primary Amines :
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Secondary Amines :
Byproduct Identification
Scientific Research Applications
Introduction to 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
This compound is a synthetic organic compound with the molecular formula C13H11ClO4 and a molecular weight of 266.68 g/mol. It is known for its diverse applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
The compound features a dioxane ring structure, which contributes to its reactivity and potential applications in organic synthesis. The presence of the chlorophenyl group enhances its biological activity, making it a candidate for pharmaceutical research.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of anti-cancer agents. For instance, studies have demonstrated that modifications to the dioxane structure can enhance cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anti-cancer agents.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.
Reactions Involving Alkylamines
Research has shown that this compound can react with primary alkylamines to yield new compounds with enhanced biological activities . These reactions often proceed with high yields and selectivity.
Material Science
In material science, this compound is used in the development of polymeric materials due to its unique structural properties. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Case Study: Polymer Development
A recent study focused on incorporating this compound into polycarbonate matrices to enhance their mechanical strength and thermal resistance. The findings revealed improved performance characteristics compared to traditional polymers.
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl... | Anti-cancer | 15 |
Derivative A | Anti-cancer | 10 |
Derivative B | Anti-cancer | 5 |
Table 2: Synthesis Pathways
Reaction Type | Starting Material | Product | Yield (%) |
---|---|---|---|
Reaction with Primary Alkylamine | 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl... | New Alkylamino Derivative | 85 |
Cyclization Reaction | Dioxane Intermediate | Cyclized Product | 75 |
Mechanism of Action
The mechanism by which 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Bromophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but with a bromine atom instead of chlorine.
5-[(4-Methylphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Contains a methyl group instead of chlorine.
5-[(4-Nitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Features a nitro group in place of chlorine.
Uniqueness
The presence of the chlorophenyl group in 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs, which may have different reactivity profiles and applications.
Biological Activity
5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a chlorinated aromatic ring and a dioxane moiety, suggests various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
The IUPAC name of the compound is 5-[(4-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione. Its molecular formula is with a molar mass of approximately 283.69 g/mol. The compound features a dioxane ring that contributes to its chemical reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have revealed promising results. The compound may interact with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest. Further studies are needed to elucidate the exact pathways involved.
The biological activity of this compound is attributed to its ability to bind with various biological macromolecules. This binding can alter enzyme activities or receptor functions, leading to downstream effects that manifest as antimicrobial or anticancer activities.
Study on Antibacterial Efficacy
In a study focusing on the antibacterial efficacy of synthesized compounds similar to this compound, several derivatives were tested against common pathogens. The results indicated varying degrees of inhibition with some compounds displaying IC50 values significantly lower than standard reference drugs .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
Compound A | Salmonella typhi | 5.14 ± 0.02 |
Compound B | Bacillus subtilis | 3.22 ± 0.01 |
Compound C | Escherichia coli | 10.45 ± 0.03 |
Study on Enzyme Inhibition
Another study evaluated the enzyme inhibitory activities of synthesized derivatives against acetylcholinesterase (AChE) and urease. The results demonstrated strong inhibitory activity across multiple compounds with some exhibiting IC50 values comparable to established inhibitors .
Compound | Enzyme Target | IC50 (µM) |
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Compound D | AChE | 2.14 ± 0.003 |
Compound E | Urease | 1.21 ± 0.005 |
Q & A
Q. Basic Synthesis & Characterization
Q. Q1. What are the standard synthetic routes for preparing 5-[(4-chlorophenyl)methylidene]-Meldrum’s acid derivatives, and how are reaction conditions optimized?
The compound is typically synthesized via acid-catalyzed Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and substituted aromatic aldehydes. For example:
- Green synthesis : A solvent-free or aqueous ethanol system with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) and Meldrum’s acid, catalyzed by KHPO at room temperature, yields high-purity products .
- Thermal conditions : Reactions at 75°C in 2-propanol/acetic acid mixtures accelerate condensation, with yields improved by in situ reduction using NaHB(OAc) in cold DCM .
Optimization factors :
- Catalyst selection : KHPO minimizes side reactions compared to traditional bases like piperidine .
- Solvent polarity : Polar solvents (e.g., ethanol/water) enhance aldehyde reactivity, while non-polar solvents improve crystallinity .
Q. Advanced Synthesis: Addressing Data Contradictions
Q. Q2. How do conflicting reports on reaction yields for similar Meldrum’s acid derivatives inform synthetic protocol design?
Discrepancies in yields (e.g., 70–98% for analogous compounds) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the aldehyde slow condensation kinetics, requiring extended reaction times or higher temperatures .
- Purification challenges : Bulky substituents (e.g., adamantyl) reduce solubility, necessitating chromatographic separation over recrystallization .
Mitigation : Pre-screen aldehydes via computational modeling (e.g., Hammett σ values) to predict reactivity and adjust conditions .
Q. Structural Analysis & Crystallography
Q. Q3. What crystallographic techniques are used to resolve the conformation and intermolecular interactions of this compound?
- X-ray diffraction : Single-crystal studies reveal the envelope conformation of the 1,3-dioxane ring, with the dimethyl-substituted C4 atom as the flap. Weak C–H···O hydrogen bonds form supramolecular chains along the b-axis .
- Refinement protocols : SHELXL software refines structures against high-resolution data (R < 0.06), with H atoms placed via riding models .
Key parameters :- Space group: Typically P2/c or P\overline{1} for derivatives .
- Hydrogen bonding: Intramolecular N–H···O interactions stabilize planar conformations .
Q. Advanced Crystallography: Handling Disordered Structures
Q. Q4. How are crystallographic disorders in the 4-chlorophenyl group resolved during refinement?
- Multi-component modeling : Split disordered atoms into two positions with occupancy factors refined isotropically .
- Restraints : Apply geometric constraints (e.g., SIMU in SHELXL) to maintain reasonable bond lengths/angles .
Validation : Check residual electron density maps (< 0.5 eÅ) and R values (< 0.05) to confirm model accuracy .
Q. Applications in Materials Science
Q. Q5. How can this compound be utilized in stimuli-responsive polymer surfaces?
- Photoisomerization : Analogous Meldrum’s acid derivatives functionalized with diethylamino groups exhibit reversible surface hydrophobicity changes under visible light (515 nm) .
- Design principles : Incorporate electron-deficient aromatic systems (e.g., 4-chlorophenyl) to enhance π-π stacking in polymer matrices .
Q. Advanced Applications: Biocompatibility Testing
Q. Q6. What methodologies assess cell-material interactions for Meldrum’s acid-based biomaterials?
- In vitro assays : Use NIH/3T3 fibroblasts to test cytotoxicity (MTT assay) and adhesion (fluorescence microscopy) on polymer films .
- Surface characterization : AFM and contact angle measurements correlate surface roughness/hydrophilicity with cell proliferation rates .
Q. Mechanistic Studies & Computational Modeling
Q. Q7. What computational tools predict the reactivity of Meldrum’s acid derivatives in radical reactions?
- DFT calculations : Model transition states for triethylborane-induced radical additions to the exocyclic double bond .
- Kinetic studies : Monitor reaction progress via H NMR to validate computed activation energies (e.g., ΔG ~ 20–25 kcal/mol) .
Q. Data Contradiction: Radical vs. Ionic Pathways
Q. Q8. How do conflicting mechanistic proposals for Meldrum’s acid reactions guide experimental design?
- Radical trapping : Add TEMPO to quench free radicals; persistence of product formation supports ionic pathways .
- Isotopic labeling : Use C-labeled aldehydes to track bond formation via NMR .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDRVWHPONYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327175 | |
Record name | NSC636629 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-87-3 | |
Record name | NSC636629 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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